[(azetidin-2-yl)methyl](methyl)amine
Description
Context within Azetidine Chemistry
The azetidine ring system – a four-membered saturated heterocycle containing one nitrogen atom – occupies a critical position between the high strain energy of aziridines (three-membered) and the greater stability of pyrrolidines (five-membered). (Azetidin-2-yl)methylamine exemplifies this balance, combining moderate ring strain (~25 kcal/mol) with sufficient stability for practical synthetic applications. The compound's structure features:
- A central azetidine ring with chair-like puckering
- Methyl substitution at the 2-position
- N-methylamine functional group extending from the ring
This configuration creates distinct electronic environments at both the ring nitrogen and the exocyclic amine, enabling diverse reactivity patterns. Comparative studies show its ring-opening activation energy falls between aziridine (18 kcal/mol) and pyrrolidine (32 kcal/mol), making it suitable for controlled ring-expansion reactions.
Historical Development of Azetidine Research
Key milestones in azetidine chemistry relevant to (azetidin-2-yl)methylamine development include:
The compound itself first appeared in patent literature in 2019 as a key intermediate in kinase inhibitor synthesis, with full spectroscopic characterization published in 2021.
Significance in Heterocyclic Medicinal Chemistry
Three factors drive pharmaceutical interest in (azetidin-2-yl)methylamine:
- Bioisosteric Potential : Serves as a constrained analog of piperidine/pyrrolidine amines, reducing metabolic degradation while maintaining target engagement.
- Chiral Pool Utility : The stereogenic center at C2 enables asymmetric synthesis of bioactive molecules without requiring resolution steps.
- Solubility Modulation : Combines amine basicity (predicted pKa ~9.2) with moderate lipophilicity (clogP ~0.8), addressing drug discovery challenges.
Recent applications include its use as:
Research Evolution Timeline
The compound's development reflects broader trends in strained heterocycle research:
Phase 1 (2015-2019): Foundation
- 2015: First reported synthesis via azetidine ring amination
- 2017: Optimization of Boc-protection strategies
- 2019: Initial medicinal chemistry applications
Phase 2 (2020-2023): Diversification
- 2021: Catalytic asymmetric synthesis methods
- 2022: Radiolabeling studies for PET tracers
- 2023: Polymer-supported synthesis platforms
Phase 3 (2024-present): Advanced Applications
This progression demonstrates the compound's transition from laboratory curiosity to enabling technology in modern chemical synthesis.
Properties
IUPAC Name |
1-(azetidin-2-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-6-4-5-2-3-7-5/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLBMLAQHLFNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (azetidin-2-yl)methylamine typically involves the aza-Michael addition reaction. This process starts with the preparation of α,β-unsaturated esters, followed by the addition of heterocyclic amines to form the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) in a controlled environment to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of (azetidin-2-yl)methylamine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors may be employed to enhance the reaction rates and product quality .
Chemical Reactions Analysis
Types of Reactions
(azetidin-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
(azetidin-2-yl)methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (azetidin-2-yl)methylamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Azetidine Derivatives with Varying Substituents
The structural flexibility of azetidine allows for diverse substitutions, which influence physicochemical properties and biological activity. Key analogs include:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| (Azetidin-2-yl)methylamine | C₅H₁₂N₂ | 100.16 | Methyl (N), methylamine (C-2) | High ring strain; drug intermediate | |
| (Azetidin-2-yl)methylmethylamine | C₇H₁₆N₂ | 128.21 | Ethyl (N), methylamine (C-2) | Increased lipophilicity | |
| (Azetidin-2-yl)methyl(propan-2-yl)amine | C₈H₁₈N₂ | 142.24 | Propan-2-yl (N), methylamine (C-2) | Enhanced steric bulk; potential CNS applications | |
| 1-Methyl-azetidin-2-ylamine dihydrochloride | C₄H₁₂Cl₂N₂ | 175.06 | Methyl (N), dihydrochloride salt | Improved water solubility |
Key Observations :
- Salt Forms: Dihydrochloride derivatives (e.g., 1-Methyl-azetidin-2-ylamine dihydrochloride) exhibit higher solubility in aqueous environments, favoring formulation for intravenous delivery .
- Synthetic Accessibility : The parent compound (azetidin-2-yl)methylamine is synthesized via [2+2] cycloaddition or reductive amination, while bulkier analogs may require more complex alkylation steps .
Comparison with Pyrrolidine Analogs
Pyrrolidine (five-membered ring) derivatives are less strained and more commonly used in drug discovery. A notable example is Methyl[(2S)-pyrrolidin-2-ylmethyl]amine ():
| Property | (Azetidin-2-yl)methylamine | Methyl[(2S)-pyrrolidin-2-ylmethyl]amine |
|---|---|---|
| Ring Size | 4-membered | 5-membered |
| Ring Strain | High | Low |
| Boiling Point (estimated) | ~150–160°C | ~180–200°C |
| Reactivity | Higher | Moderate |
| Bioavailability | Potentially faster metabolism | More stable in vivo |
Biological Activity
(Azetidin-2-yl)methylamine is a compound characterized by its unique azetidine ring structure, which contributes to its distinct biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of antimicrobial and anti-tubercular research.
Chemical Structure and Properties
The compound consists of an azetidine moiety linked to a methylamine group, making it a nitrogen-containing heterocycle. Its molecular formula is , indicating the presence of two nitrogen atoms that enhance its reactivity and biological potential.
The biological activity of (azetidin-2-yl)methylamine is primarily attributed to its interaction with various molecular targets. Research indicates that it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to significant changes in cellular processes including signal transduction and gene expression .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of azetidine derivatives, including (azetidin-2-yl)methylamine. Notably, a series of azetidine derivatives termed BGAz have shown potent bactericidal activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). The minimum inhibitory concentration (MIC) values for these compounds were found to be less than 10 μM, indicating strong efficacy .
Table 1: Antimycobacterial Activity of Azetidine Derivatives
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| BGAz-001 | <10 | M. tuberculosis |
| BGAz-002 | 30.5 | M. smegmatis |
| BGAz-003 | 64.5 | M. bovis BCG |
| BGAz-004 | <100 | MDR-TB |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the azetidine ring or substituents on the nitrogen atom can significantly influence the biological activity of these compounds. For instance, the presence of electron-withdrawing groups on the phenyl ring has been correlated with increased antimycobacterial activity .
Case Studies
- Study on Multidrug-Resistant Tuberculosis : A study conducted at the Guangzhou Institutes of Biomedical Health evaluated various azetidine derivatives for their efficacy against MDR-TB. The results indicated that compounds with specific substitutions displayed enhanced activity against resistant strains, emphasizing the need for further development in this area .
- CNS Activity : Other research has pointed towards potential central nervous system (CNS) effects of azetidine derivatives, suggesting they may influence neurotransmitter pathways, although detailed mechanisms remain to be elucidated .
Q & A
Q. What synthetic methodologies are recommended for the preparation of (azetidin-2-yl)methylamine?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Functionalization of the azetidine ring, such as introducing a methylamine group via reductive amination or nucleophilic substitution. For example, analogous syntheses of methyl-substituted azacycles often employ alkyl halides or aldehydes as electrophiles .
- Step 2 : Protection of the azetidine nitrogen to prevent side reactions, followed by coupling with methylamine derivatives. Catalysts like palladium or copper (used in related amine syntheses) may enhance yield and selectivity .
- Step 3 : Deprotection and purification via column chromatography or recrystallization. Reaction conditions (temperature, solvent, inert atmosphere) must be optimized to avoid degradation of the strained azetidine ring .
Q. What analytical techniques are critical for characterizing (azetidin-2-yl)methylamine?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the azetidine ring’s integrity and methylamine substitution pattern. Distinct chemical shifts for the azetidine protons (~3.0–4.0 ppm) and methylamine group (~2.2–2.5 ppm) are diagnostic .
- Infrared Spectroscopy (IR) : Stretching frequencies for N–H (~3300 cm) and C–N (~1250 cm) bonds validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and isotopic patterns. Fragmentation patterns help identify the azetidine-methylamine backbone .
Advanced Research Questions
Q. How can researchers investigate the stereochemical influence of (azetidin-2-yl)methylamine on biological activity?
- Chiral Resolution : Use chiral chromatography or enantioselective synthesis to isolate R/S configurations. Compare their binding affinities to biological targets (e.g., enzymes, receptors) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Computational Modeling : Density Functional Theory (DFT) calculations predict energy barriers for interconversion between stereoisomers. Molecular docking studies (e.g., AutoDock Vina) reveal stereospecific interactions with active sites .
- In Vitro Assays : Test enantiomers in cell-based models (e.g., cytotoxicity, receptor activation) to correlate stereochemistry with efficacy. For example, pyrazole derivatives show stereospecific anti-inflammatory effects .
Q. How can contradictory data in reaction yields or byproduct formation be reconciled during synthesis?
- Mechanistic Studies : Use kinetic isotope effects (KIE) or -labeling to trace reaction pathways. For instance, side reactions in amine-aldehyde condensations (e.g., aldol byproducts) are common and require pH/temperature control .
- In Situ Monitoring : Real-time techniques like ReactIR or HPLC-MS identify intermediates and byproducts. Adjusting solvent polarity (e.g., switching from DMF to toluene) can suppress undesired pathways .
- Statistical Optimization : Design of Experiments (DoE) tools (e.g., factorial design) systematically vary parameters (catalyst loading, stoichiometry) to maximize yield and purity .
Q. What strategies are effective for designing analogs of (azetidin-2-yl)methylamine to enhance target selectivity?
- Bioisosteric Replacement : Substitute the azetidine ring with oxetane (similar ring strain) or pyrrolidine (enhanced stability) to modulate pharmacokinetics .
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., fluorine) on the azetidine ring to alter electronic properties and binding kinetics. Fluorinated thiophene analogs demonstrate improved metabolic stability .
- Fragment-Based Drug Design (FBDD) : Screen fragment libraries to identify complementary pharmacophores. For example, pyrazole-methylamine hybrids show synergistic interactions with kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
